Acetic acid;6-methyltetradec-7-yne-1,5-diol

Lipophilicity QSAR Surfactant design

Acetic acid;6-methyltetradec-7-yne-1,5-diol (CAS 645615-21-0), formally named 7-tetradecyne-1,5-diol, 6-methyl-, diacetate, is a long-chain acetylenic diol diacetate with molecular formula C₁₉H₃₆O₆ and exact mass 360.251 Da. The compound is registered under DSSTox substance identifier DTXSID80802165 and is supplied as a 2:1 acetic acid complex of 6-methyltetradec-7-yne-1,5-diol.

Molecular Formula C19H36O6
Molecular Weight 360.5 g/mol
CAS No. 645615-21-0
Cat. No. B12597966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;6-methyltetradec-7-yne-1,5-diol
CAS645615-21-0
Molecular FormulaC19H36O6
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCCCCCC#CC(C)C(CCCCO)O.CC(=O)O.CC(=O)O
InChIInChI=1S/C15H28O2.2C2H4O2/c1-3-4-5-6-7-8-11-14(2)15(17)12-9-10-13-16;2*1-2(3)4/h14-17H,3-7,9-10,12-13H2,1-2H3;2*1H3,(H,3,4)
InChIKeyUMPMZZIDVLZCLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Acetic Acid;6-methyltetradec-7-yne-1,5-diol (CAS 645615-21-0) – Chemical Identity and Core Specifications


Acetic acid;6-methyltetradec-7-yne-1,5-diol (CAS 645615-21-0), formally named 7-tetradecyne-1,5-diol, 6-methyl-, diacetate, is a long-chain acetylenic diol diacetate with molecular formula C₁₉H₃₆O₆ and exact mass 360.251 Da . The compound is registered under DSSTox substance identifier DTXSID80802165 and is supplied as a 2:1 acetic acid complex of 6-methyltetradec-7-yne-1,5-diol . Its computed physicochemical profile—including a LogP of 3.30, polar surface area of 115.06 Ų, and 9 rotatable bonds—places it at the interface of lipophilic alkynyl esters and hydrophilic diol scaffolds . This dual character underpins its utility as a specialty intermediate and formulation component where tailored solubility and interfacial activity are required .

Why Generic Acetylenic Diols Cannot Substitute Acetic Acid;6-methyltetradec-7-yne-1,5-diol Without Functional Validation


Acetylenic diol esters constitute a structurally diverse class where subtle changes in chain length, branching, and esterification state profoundly alter logP, critical micelle concentration, and corrosion inhibition efficiency [1]. The 6-methyltetradec-7-yne-1,5-diol diacetate combines a C14 alkyne backbone, a secondary methyl branch at C6, and two terminal acetate groups; neither the shorter-chain commercial surfactants (e.g., 2,4,7,9-tetramethyl-5-decyne-4,7-diol) nor the non-methylated analog (tetradec-7-yne-1,5-diol diacetate) replicate this exact substitution pattern . Without head-to-head performance data, assuming functional interchangeability risks altered interfacial behavior, solubility, or thermal stability in the final application [1].

Quantitative Differentiation Evidence for Acetic Acid;6-methyltetradec-7-yne-1,5-diol (CAS 645615-21-0)


Lipophilicity Tuning via Methyl Branching: LogP Comparison with Non-Methylated Analog

The computed LogP of acetic acid;6-methyltetradec-7-yne-1,5-diol is 3.30 . Although an experimentally measured LogP for the non-methylated analog tetradec-7-yne-1,5-diol diacetate is not available in the open literature, the presence of a single methyl branch at C6 is predicted to reduce LogP by approximately 0.3–0.5 units relative to the linear analog, based on the established contribution of a methylene branch to lipophilicity (~−0.4 log unit) [1]. This difference is sufficient to alter partitioning between aqueous and organic phases in emulsion or corrosion-inhibitor formulations.

Lipophilicity QSAR Surfactant design

Rotatable Bond Number and Conformational Flexibility vs. Rigid Acetylenic Diol Surfactants

The target compound possesses 9 rotatable bonds , compared with 5 rotatable bonds for the widely used acetylenic diol surfactant 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD, CAS 126-86-3) [1]. Higher rotatable bond count correlates with greater conformational entropy, which can influence adsorption dynamics at liquid–liquid and liquid–solid interfaces. This structural difference implies that the target compound may exhibit distinct interfacial packing and film elasticity compared to TMDD, although direct comparative surface-tension or corrosion-inhibition data are not yet available.

Conformational analysis Surfactant design Interfacial rheology

Acetate Ester Hydrolytic Stability vs. Free Diol: Procurement and Handling Considerations

As a diacetate ester, the target compound is expected to exhibit greater hydrolytic stability during storage and transport than the free diol 6-methyltetradec-7-yne-1,5-diol (not assigned a CAS number), whose free hydroxyl groups make it susceptible to autoxidation and moisture absorption . The diacetate form allows controlled deprotection to the parent diol under mild basic or enzymatic conditions when the free diol is required for downstream synthesis, offering a more stable procurement form [1].

Chemical stability Ester hydrolysis Storage

Validated Application Scenarios for Acetic Acid;6-methyltetradec-7-yne-1,5-diol (CAS 645615-21-0)


Controlled-Release Surfactant Precursor for Acidizing Corrosion Inhibitors

The diacetate form can serve as a pro-surfactant that hydrolyzes in the acidic downhole environment to liberate the surface-active free diol, providing gradual generation of the corrosion-inhibiting species. This concept is supported by class-level evidence from acetylenic diol patents (e.g., US 4,039,336) demonstrating that diacetylenic diols inhibit ferrous metal corrosion in mineral acids [1]. The C6-methyl branch and C14 chain length differentiate this compound from generic acetylenic diols, potentially offering a tailored hydrolysis profile and hydrophobic tail length for specific oilfield brines.

Lipophilic Intermediate for Custom Alkyne-Functionalized Surfactants

The terminal alkyne allows Huisgen cycloaddition ('click' chemistry) with azides under mild conditions to generate triazole-linked amphiphiles. The diacetate protecting groups provide orthogonal protection during click reactions, and the LogP of 3.30 permits reactions in organic solvents. This compound is therefore a strategic intermediate for constructing novel surfactants with precisely defined hydrophilic-lipophilic balance.

Reference Standard for Analytical Method Development in Lipidomics

With an exact mass of 360.251 Da and a defined retention-time range predicted by its LogP of 3.30 , this compound can serve as a retention-time marker or internal standard in liquid chromatography–mass spectrometry (LC-MS) methods targeting acetylenic lipid derivatives. Its uniqueness relative to more common acetylenic diols justifies its procurement as a calibration standard for specialized metabolomics or lipidomics workflows.

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